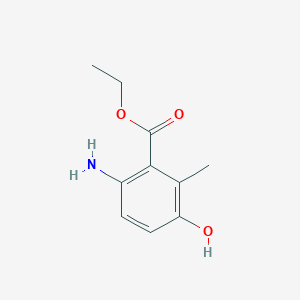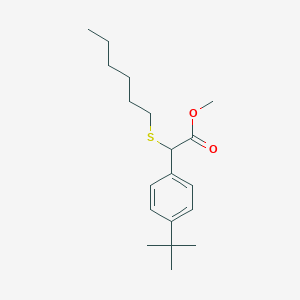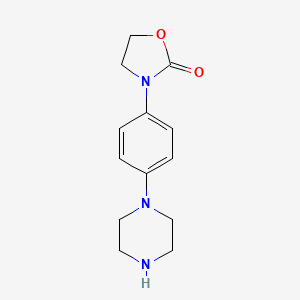
3-(4-Piperazin-1-ylphenyl)-1,3-oxazolidin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-Piperazin-1-ylphenyl)-1,3-oxazolidin-2-one is a heterocyclic organic compound that features a piperazine ring and an oxazolidinone ring. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications, particularly in the development of antimicrobial and anticancer agents.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Piperazin-1-ylphenyl)-1,3-oxazolidin-2-one typically involves the reaction of 4-(4-piperazin-1-yl)phenylamine with ethyl chloroformate under basic conditions to form the oxazolidinone ring. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control is common to optimize the reaction conditions and minimize human error.
化学反应分析
Types of Reactions
3-(4-Piperazin-1-ylphenyl)-1,3-oxazolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring, where nucleophiles such as alkyl halides or acyl chlorides can replace hydrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of corresponding oxazolidinone derivatives with oxidized functional groups.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted derivatives with new alkyl or acyl groups attached to the piperazine ring.
科学研究应用
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial properties against a range of bacterial and fungal pathogens.
Medicine: Explored as a potential anticancer agent due to its ability to inhibit cell proliferation and induce apoptosis in cancer cells.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 3-(4-Piperazin-1-ylphenyl)-1,3-oxazolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the inhibition of their activity. For example, in antimicrobial applications, the compound may inhibit bacterial cell wall synthesis or disrupt membrane integrity, leading to cell death. In anticancer applications, it may interfere with cell signaling pathways, inducing apoptosis and inhibiting cell proliferation.
相似化合物的比较
Similar Compounds
3-(4-Piperazin-1-ylphenyl)-1,3-oxazolidin-2-thione: Similar structure but with a thione group instead of an oxazolidinone ring.
3-(4-Piperazin-1-ylphenyl)-1,3-oxazolidin-2-imine: Contains an imine group instead of an oxazolidinone ring.
3-(4-Piperazin-1-ylphenyl)-1,3-oxazolidin-2-amine: Features an amine group instead of an oxazolidinone ring.
Uniqueness
3-(4-Piperazin-1-ylphenyl)-1,3-oxazolidin-2-one is unique due to its specific combination of the piperazine and oxazolidinone rings, which confer distinct chemical and biological properties
属性
分子式 |
C13H17N3O2 |
|---|---|
分子量 |
247.29 g/mol |
IUPAC 名称 |
3-(4-piperazin-1-ylphenyl)-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C13H17N3O2/c17-13-16(9-10-18-13)12-3-1-11(2-4-12)15-7-5-14-6-8-15/h1-4,14H,5-10H2 |
InChI 键 |
GZSQLMMMYMUSFM-UHFFFAOYSA-N |
规范 SMILES |
C1CN(CCN1)C2=CC=C(C=C2)N3CCOC3=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


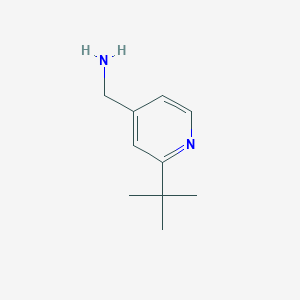
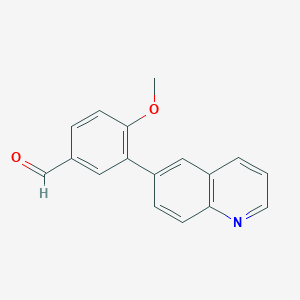

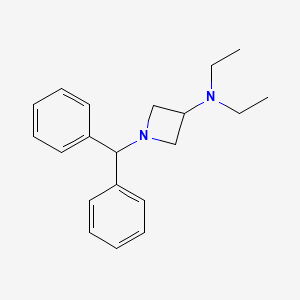
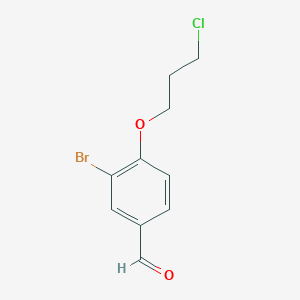
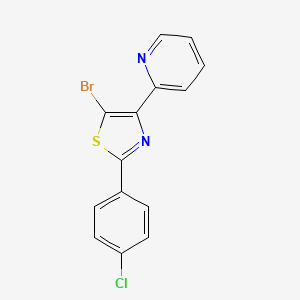

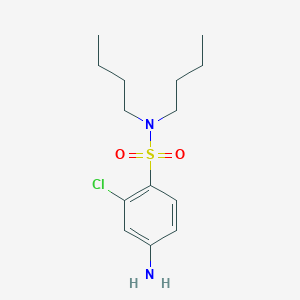
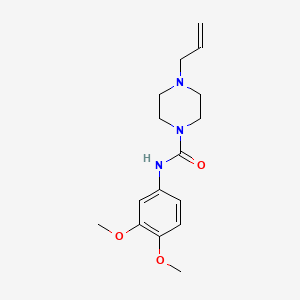
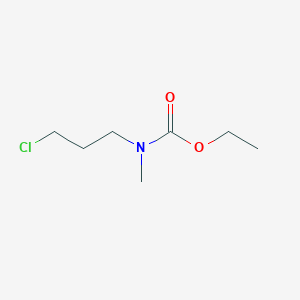
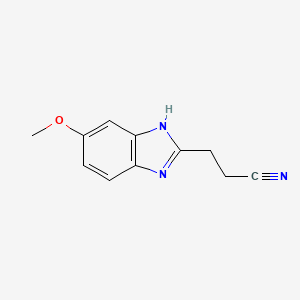
![[2-[1-[(2-Methoxy-2-oxoethyl)amino]ethyl]thiophen-3-yl]boronic acid](/img/structure/B13872288.png)
